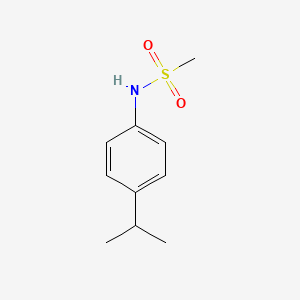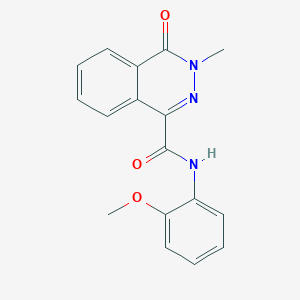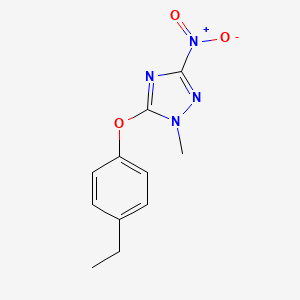
N-(4-isopropylphenyl)methanesulfonamide
Overview
Description
N-(4-isopropylphenyl)methanesulfonamide, also known as miltefosine, is a synthetic alkylphosphocholine compound that has been extensively studied for its potential use as an antineoplastic and antiparasitic agent. This chemical compound has been shown to have a wide range of biological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune responses.
Scientific Research Applications
Chemoselective N-Acylation Reagents
N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, similar in structure to N-(4-isopropylphenyl)methanesulfonamide, have been developed as chemoselective N-acylation reagents. These compounds are notable for their good chemoselectivity and storability, showcasing potential in organic synthesis (Kondo et al., 2000).
Structural Analysis and Bond Parameters
Studies on various derivatives of methanesulfonamide, including N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,4-Dichlorophenyl)methanesulfonamide, have focused on their molecular structures. These investigations reveal details about bond parameters, torsion angles, and hydrogen bonding, which are crucial for understanding the properties and potential applications of these compounds in chemical and pharmaceutical research (Gowda, Foro, & Fuess, 2007).
Synthesis and Catalytic Applications
Methanesulfonamide and its derivatives have been employed in various synthetic and catalytic processes. For example, a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides offers a convenient and high yielding synthesis method, reducing concerns over genotoxic impurities (Rosen et al., 2011). Another study demonstrates the use of methanesulfonamide as a cosolvent and a general acid catalyst in Sharpless asymmetric dihydroxylations, highlighting its multifaceted role in organic reactions (Junttila & Hormi, 2009).
Inhibitory Properties in Pharmaceutical Research
N-(4-isopropylphenyl)methanesulfonamide derivatives have been investigated for their inhibitory properties in pharmaceutical research. For instance, the impact of the methanesulfonamide group on COX-2 inhibitory activity was studied, with certain placements of this group leading to potent and selective inhibitors (Singh et al., 2004). Moreover, carbonic anhydrase inhibitory effects of novel sulfonamide derivatives have also been explored, adding to the pharmacological significance of these compounds (Akbaba et al., 2014).
Synthesis Methods and Applications
Advancements in the synthesis methods of methanesulfonamide, an important intermediate in the synthesis of fine chemicals, have been systematically reviewed. These studies have focused on various synthesis methods, solvents, and factors influencing the preparation of methanesulfonamide, providing a comprehensive understanding of its production and potential applications (Ming, 2005).
properties
IUPAC Name |
N-(4-propan-2-ylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8(2)9-4-6-10(7-5-9)11-14(3,12)13/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIPNNUWMDARJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B5710300.png)

![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)



![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
